4-Chloro-2-(trifluoromethyl)nicotinic acid
Overview
Description
4-Chloro-2-(trifluoromethyl)nicotinic acid is a trifluoromethyl-containing aromatic compound . It is a key intermediate of flonicamid, a highly effective insecticide .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)nicotinic acid involves several steps . The process starts with the cyclization of 4,4,4-trifluoroacetoacetate and cyanoacetamide, catalyzed by potassium hydroxide, to obtain 2,6-dihydroxy-3-cyano-4-trifluoromethyl pyridine . This is then chloridized using POCl3 to obtain 2,6-chloro-3-cyano-4-trifluoromethyl pyridine . The final step involves Pd/C catalytic hydrogenolysis or hydrogenolysis and then hydrolyzing or hydrolyzing and then carrying out Pd/C catalytic hydrogenolysis to obtain the target product 4-trifluoromethyl nicotinic acid .Molecular Structure Analysis
The molecular formula of this compound is C7H3ClF3NO2 . The InChI code is 1S/C7H3ClF3NO2/c8-3-1-2-12-5 (7 (9,10)11)4 (3)6 (13)14/h1-2H, (H,13,14) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include cyclization, chloridization, and hydrogenolysis .Physical And Chemical Properties Analysis
The molecular weight of this compound is 225.55 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Herbicidal Activity
4-Chloro-2-(trifluoromethyl)nicotinic acid serves as an important intermediate in the synthesis of various compounds with significant applications in agriculture. For instance, derivatives of nicotinic acid, including those related to this compound, have been explored for their potential as herbicides. A study highlighted the design and synthesis of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, demonstrating excellent herbicidal activity against specific weeds, such as bentgrass and duckweed, offering insights into structure-activity relationships for the development of novel herbicides against monocotyledonous weeds (Chen Yu et al., 2021).
Industrial Synthesis
The synthesis of 4-(trifluoromethyl)nicotinic acid, a closely related compound, was detailed in a study focusing on its role as an intermediate for the preparation of flonicamid, highlighting a method that benefits from readily available materials and suitable yields, indicating the importance of such compounds in industrial applications (Li We, 2014).
Pharmacological Effects
Despite the user request to exclude drug use and dosage information, the identification of receptors such as PUMA-G and HM74 for nicotinic acid (a compound related to this compound) underscores the significance of such compounds in understanding and potentially manipulating lipid metabolism and other physiological processes through receptor-mediated pathways (S. Tunaru et al., 2003).
Chemical Synthesis and Applications
Another study developed novel routes to 2-trifluoromethyl-nicotinic acid derivatives, emphasizing the utility of these compounds as intermediates in the manufacture of pharmaceuticals, such as COMT inhibitors. This illustrates the broader chemical applications of trifluoromethyl-nicotinic acid derivatives in the synthesis of complex molecules (L. Kiss et al., 2008).
Mechanism of Action
Target of Action
It is suggested that it can be used to prepare pyridine carboxamides as inhibitors of the hcv ns5b polymerase , and it can also be used to synthesize pyrazole-based carboxanilides as inhibitors of the calcium release-activated calcium (CRAC) channel .
Mode of Action
Based on its potential use in the synthesis of inhibitors for the hcv ns5b polymerase and the crac channel , it can be inferred that it may interact with these targets to inhibit their function.
Biochemical Pathways
Given its potential use in the synthesis of inhibitors for the hcv ns5b polymerase and the crac channel , it can be inferred that it may affect the viral replication pathway of Hepatitis C virus and the calcium signaling pathway.
Pharmacokinetics
It is suggested that it has high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
Based on its potential use in the synthesis of inhibitors for the hcv ns5b polymerase and the crac channel , it can be inferred that it may inhibit the replication of the Hepatitis C virus and regulate calcium signaling in cells.
Action Environment
It is suggested that it should be stored in an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions may affect its stability.
Safety and Hazards
4-Chloro-2-(trifluoromethyl)nicotinic acid is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
Future Directions
properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-3-1-2-12-5(7(9,10)11)4(3)6(13)14/h1-2H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORVMHLMFSWALD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732366 | |
Record name | 4-Chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1018678-39-1 | |
Record name | 4-Chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-(trifluoromethyl)nicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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